molecular formula C19H30N2O3S B3961272 N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Cat. No.: B3961272
M. Wt: 366.5 g/mol
InChI Key: IFVPEAWHLUIKAX-UHFFFAOYSA-N
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Description

N²-Cyclohexyl-N²-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide (hereafter referred to as the "target compound") is a glycinamide derivative characterized by a sulfonamide group substituted with a 4-methylphenyl ring (tosyl group), a cyclohexyl moiety, and an isobutyl (2-methylpropyl) side chain. While explicit pharmacological data are unavailable in the provided evidence, its structural analogs suggest applications in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-15(2)13-20-19(22)14-21(17-7-5-4-6-8-17)25(23,24)18-11-9-16(3)10-12-18/h9-12,15,17H,4-8,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVPEAWHLUIKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonyl and amide groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, while the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group is a critical pharmacophore in this class. Modifications here significantly alter molecular interactions:

Compound Name Sulfonyl Substituent Key Differences vs. Target Compound Molecular Weight (g/mol) References
Target Compound 4-Methylphenyl Reference ~450 (estimated) -
N²-[(4-Bromophenyl)sulfonyl]-... () 4-Bromophenyl Bromine increases electronegativity and size, enhancing steric hindrance and lipophilicity. Higher (exact value unprovided)
NGH () 4-Methoxyphenyl Methoxy group improves solubility via polarity but reduces metabolic stability. 324.37
N²-(4-Bromophenyl)-N-(4-fluorophenyl)-... () 4-Methylphenyl + 4-Bromophenyl Bromine and fluorine introduce steric and electronic effects, increasing molecular weight to 477.33. 477.35

Impact : Bromine () enhances halogen bonding but may reduce bioavailability due to size. Methoxy () improves aqueous solubility but increases susceptibility to oxidative metabolism .

Variations in the Amide Side Chains

The amide side chain influences solubility and target binding:

Compound Name Amide Substituent Key Differences vs. Target Compound References
Target Compound 2-Methylpropyl (isobutyl) Balanced lipophilicity and steric bulk. -
N-(4-Acetamidophenyl)-... () 4-Acetamidophenyl Polar acetamido group enhances hydrogen bonding, improving solubility.
N-Hydroxy-N²-[(4-methoxyphenyl)sulfonyl]-... () Hydroxamic acid (NHOH) Hydroxamate chelates metals (e.g., Zn²⁺ in HDACs), enabling enzyme inhibition.
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-... () 3-Nitrophenyl Strongly electron-withdrawing nitro group reduces electron density, potentially altering reactivity.

Impact : The acetamido group () increases polarity, while the hydroxamic acid () introduces metal-chelating activity absent in the target compound. The nitro group () may confer electrophilic reactivity .

Aromatic Ring Modifications

Aromatic substituents dictate electronic and steric profiles:

Compound Name Aromatic Substituent Key Differences vs. Target Compound References
Target Compound Cyclohexyl Aliphatic cyclohexyl provides conformational rigidity. -
N²-(4-Fluorobenzyl)-... () 4-Fluorobenzyl Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
N-[2-(4-Methoxyphenyl)ethyl]-... () 4-Methoxyphenethyl Methoxy and phenethyl groups increase aromatic surface area, affecting π-π stacking.

Impact : Fluorine () improves binding affinity through dipole interactions, while methoxy () enhances solubility but adds metabolic liability .

Biological Activity

N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a synthetic organic compound notable for its complex structure, which includes a cyclohexyl group, a sulfonyl moiety attached to a 4-methylphenyl ring, and a glycinamide backbone. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

  • Chemical Formula : C16H24N2O3S
  • CAS Number : 374622-11-4
  • Molecular Weight : 328.44 g/mol

The compound's structure facilitates interactions with biological targets, making it a candidate for further research in drug development.

Biological Activity

The biological activity of this compound has been investigated across several domains, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar sulfonamide functionalities exhibit significant antibacterial activity. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group is crucial for this activity, as it enhances binding to bacterial enzymes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are important in treating neurodegenerative diseases. Studies have reported IC50 values indicating strong inhibitory effects of related compounds .
  • Urease : The compound also shows promise as a urease inhibitor, which is relevant in treating urinary tract infections and other conditions .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The sulfonyl group can form strong interactions with amino acids in target proteins, influencing their activity.
  • Structural Compatibility : The cyclohexyl and glycinamide moieties contribute to the compound's binding affinity and specificity towards various receptors and enzymes .

Research Findings and Case Studies

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Hamid et al. (2020)Investigated antibacterial properties against multiple strains; moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis .
Aziz-ur-Rehman et al. (2011)Evaluated enzyme inhibitory activities; compounds showed significant inhibition against AChE and urease .
Kumar et al. (2009)Reported anticancer properties associated with similar sulfonamide derivatives .

Case Study: Antibacterial Activity

In a specific case study focusing on antibacterial activity, synthesized derivatives were tested against five bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, particularly against Salmonella typhi, with IC50 values significantly lower than those of established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
Reactant of Route 2
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N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

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